

# Technical Guide: Physical Characteristics of 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile

Cat. No.: B1279884

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile** is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a brominated pyridine ring coupled with a gem-dimethylnitrile group, makes it a versatile intermediate for the synthesis of various biologically active molecules. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, intended to support research and development activities. All data is presented in a structured format for clarity and ease of comparison, supplemented with detailed experimental protocols for its characterization.

## Physicochemical Properties

The fundamental physical and chemical properties of **2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile** are summarized in the tables below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

### Table 2.1: General and Chemical Properties

Property	Value	Reference
CAS Number	871239-58-6	[1][2]
Molecular Formula	C <sub>9</sub> H <sub>9</sub> BrN <sub>2</sub>	[1][2]
Molecular Weight	225.08 g/mol	[3]
Exact Mass	223.99491 u	[3]
Appearance	Crystalline powder	[2]
Storage	Sealed in dry, 2-8°C	[1]

**Table 2.2: Physical Characteristics**

Property	Value	Reference
Melting Point	90-91°C	[2]
Density	1.416 g/cm <sup>3</sup>	[2]
XLogP3	2.2	[3]
Topological Polar Surface Area	36.7 Å <sup>2</sup>	[3]
Rotatable Bond Count	1	[3]

## Structural and Spectroscopic Data

Spectroscopic analysis is fundamental to confirming the identity and purity of **2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile**. While specific spectral data sets are not publicly available in detail, the availability of <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and Mass Spectrometry data is confirmed by various chemical suppliers.[4] The following sections describe the expected spectral characteristics and general protocols for obtaining this data.

**Table 3.1: Predicted Mass Spectrometry Data**

Adduct	Predicted m/z
[M+H] <sup>+</sup>	225.00218
[M+Na] <sup>+</sup>	246.98412
[M-H] <sup>-</sup>	222.98762
[M] <sup>+</sup>	223.99435

Data predicted by computational models.[\[5\]](#)

## Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of **2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile**.

### Synthesis Protocol (General)

A specific, detailed synthesis protocol for **2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile** is not readily available in published literature. However, a general method for the synthesis of analogous 2-substituted-2-methylpropanenitriles can be proposed based on the alkylation of a corresponding pyridylacetonitrile.

Reaction Scheme:

(5-Bromopyridin-2-yl)acetonitrile + 2 CH<sub>3</sub>I (in the presence of a strong base) → **2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile**

Procedure:

- To a solution of (5-bromopyridin-2-yl)acetonitrile in a suitable aprotic solvent (e.g., anhydrous THF or DMF), a strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) is added portion-wise at a reduced temperature (e.g., 0 °C or -78 °C) under an inert atmosphere (e.g., nitrogen or argon).
- The reaction mixture is stirred for a period to allow for the formation of the carbanion.
- Two equivalents of methyl iodide (CH<sub>3</sub>I) are then added dropwise to the reaction mixture.

- The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, the reaction is carefully quenched with water or a saturated aqueous solution of ammonium chloride.
- The product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is then purified by column chromatography on silica gel to afford the desired **2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile**.

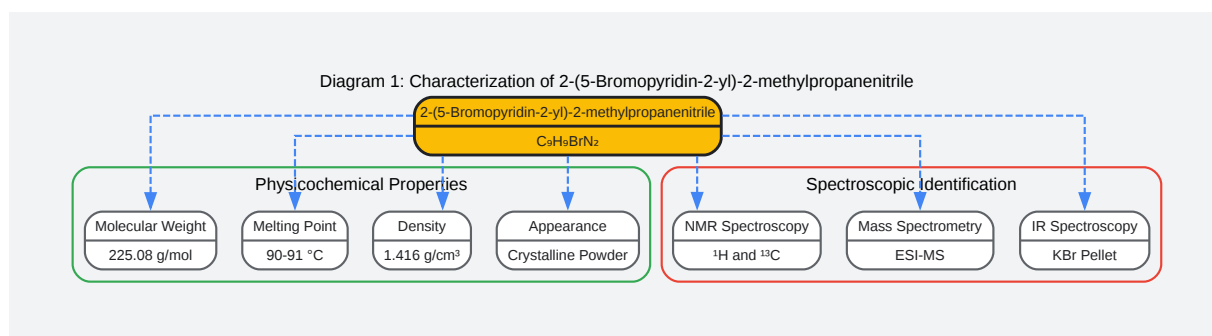
## Characterization Protocols

- **Sample Preparation:** Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a clean, dry NMR tube.
- **Instrumentation:** Use a standard NMR spectrometer (e.g., 400 or 500 MHz).
- **<sup>1</sup>H NMR Acquisition:** Acquire the proton NMR spectrum using a standard pulse program. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- **<sup>13</sup>C NMR Acquisition:** Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse program. The chemical shifts (δ) are reported in ppm relative to the solvent peak.
- **Sample Preparation:** Prepare a KBr pellet by grinding a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
- **Instrumentation:** Use a Fourier-Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** Record the spectrum over the range of 4000-400 cm<sup>-1</sup>. The positions of the absorption bands are reported in wavenumbers (cm<sup>-1</sup>).

- **Sample Preparation:** Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
- **Instrumentation:** Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
- **Data Acquisition:** Introduce the sample solution into the mass spectrometer. Acquire the mass spectrum in positive or negative ion mode. The mass-to-charge ratio ( $m/z$ ) of the molecular ion and any fragment ions are recorded.

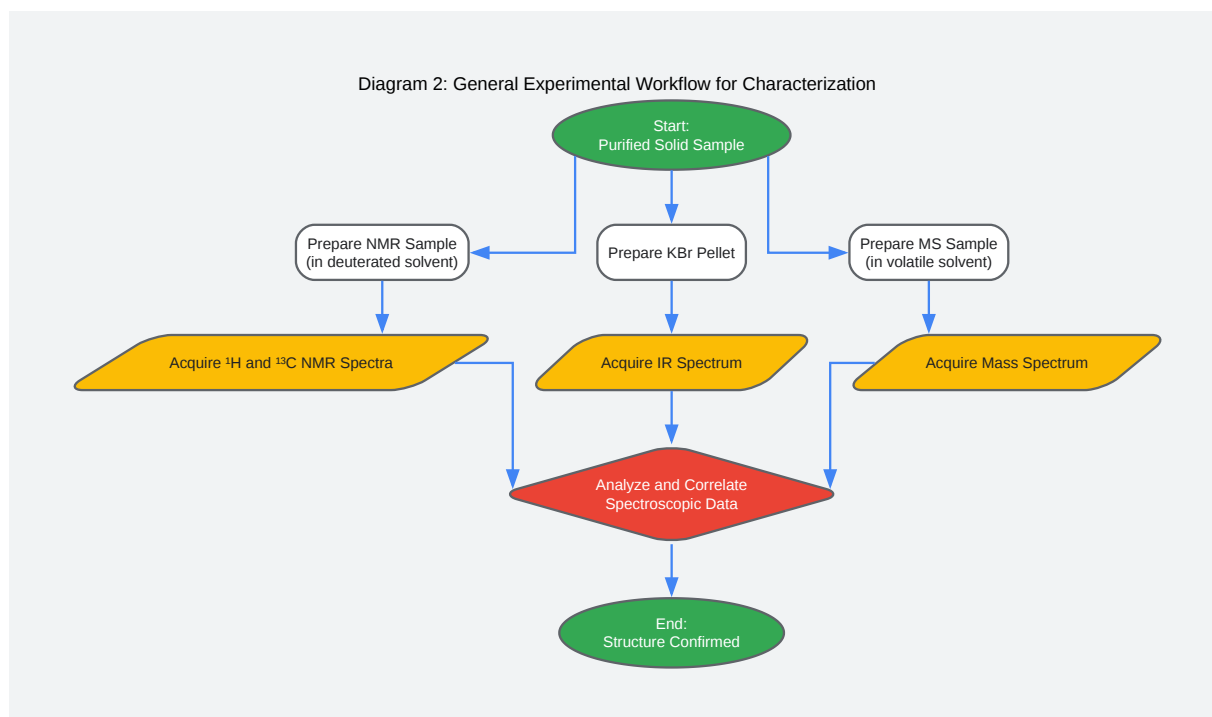
## Logical Relationships and Workflows

The following diagrams illustrate the logical relationships in the characterization of **2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile** and a general experimental workflow.



[Click to download full resolution via product page](#)

Caption: Characterization of **2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile**.



[Click to download full resolution via product page](#)

Caption: General Experimental Workflow for Characterization.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 871239-58-6|2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile|BLD Pharm [bldpharm.com]
- 2. chembk.com [chembk.com]
- 3. echemi.com [echemi.com]
- 4. 2-(5-bromopyridin-2-yl)-2-methylpropanenitrile(871239-58-6) 1H NMR [m.chemicalbook.com]
- 5. PubChemLite - 2-(5-bromopyridin-2-yl)-2-methylpropanenitrile (C9H9BrN2) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [Technical Guide: Physical Characteristics of 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1279884#2-5-bromopyridin-2-yl-2-methylpropanenitrile-physical-characteristics]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)